molecular formula C16H30N2Sn B127769 2-(Tributylstannyl)pyrimidine CAS No. 153435-63-3

2-(Tributylstannyl)pyrimidine

Cat. No. B127769
M. Wt: 369.1 g/mol
InChI Key: WTFFOOAJSDVASL-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)pyrimidine is a chemical compound that is part of a broader class of organotin compounds, which are known for their applications in organic synthesis and materials science. While the provided papers do not directly discuss 2-(tributylstannyl)pyrimidine, they do provide insights into related compounds and methodologies that can be extrapolated to understand the synthesis, structure, and properties of 2-(tributylstannyl)pyrimidine.

Synthesis Analysis

The synthesis of related organotin compounds, such as 2-(tributylstannyl)pyrrolidine, involves a multi-step process that includes asymmetric deprotonation and stannylation. The preparation of enantiopure 2-(tributylstannyl)pyrrolidine hydroiodide, as mentioned in the first paper, is achieved with excellent yield by treating the N-Boc compound with TMSI. This compound is initially prepared by asymmetric deprotonation using s-BuLi.sparteine and subsequent stannylation . This method could potentially be adapted for the synthesis of 2-(tributylstannyl)pyrimidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The absolute configuration of 2-(tributylstannyl)pyrrolidine was determined using anomalous dispersion X-ray analysis . Although this paper does not directly discuss the molecular structure of 2-(tributylstannyl)pyrimidine, the techniques used for structural determination could be applicable. X-ray crystallography, especially with anomalous dispersion, is a powerful tool for elucidating the three-dimensional structure and absolute configuration of organotin compounds.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 2-(tributylstannyl)pyrimidine. However, the third paper describes a novel one-pot synthesis method for tri(hetero)aryl-substituted pyrimidines, which involves a coupling-isomerization sequence followed by cyclocondensation with amidinium salts . This method could potentially be relevant for the synthesis or further functionalization of 2-(tributylstannyl)pyrimidine by selecting appropriate reactants and conditions.

Physical and Chemical Properties Analysis

The second paper discusses a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which, while not the same as 2-(tributylstannyl)pyrimidine, share the pyrimidine core . These compounds exhibit distinct optical properties, such as absorption and emission wavelengths, which are influenced by the donor effect of the terminal aryl groups. Additionally, one of the compounds in the series shows strong fluorosolvatochromic properties and proton sensitivity due to intramolecular charge transfer (ICT). These findings suggest that the pyrimidine core structure can significantly impact the physical and chemical properties of the molecule, which could be extrapolated to 2-(tributylstannyl)pyrimidine to predict its behavior in various environments.

Scientific Research Applications

Synthesis and Optical Properties

2-(Tributylstannyl)pyrimidine is utilized in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. This process involves a double cross-coupling reaction followed by aldol condensation. These compounds demonstrate strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state. Their solvatochromic behavior varies with solvent polarity and hydrogen bonding parameters, making them potential candidates for colorimetric and luminescent pH sensors (Hadad et al., 2011).

ICT-Based Sensor Properties

A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a star-shaped D–π–A system, containing an electron-deficient pyrimidine core, were synthesized. These molecules possess distinct absorption and emission wavelengths controlled by the terminal aryl groups. One specific derivative exhibited strong fluorosolvatochromic properties and proton-sensibility, making it suitable for use as a polarity or proton sensor (Muraoka et al., 2016).

Photosensitised Pyrimidine Dimerisation

2-(Tributylstannyl)pyrimidine is relevant in studies of pyrimidine dimerization in DNA, a key process in photochemical damage to DNA. This research focuses on the chemistry involved in DNA and its basic building blocks, contributing to our understanding of the photophysical characterisation of pyrimidine triplet excited states (Cuquerella et al., 2011).

Plant Growth and Physiological Research

In physiological research, 2-(Tributylstannyl)pyrimidine derivatives from pyrimidine structure are used as plant growth retardants. They provide insights into the regulation of terpenoid metabolism, showing relations to cell division, cell elongation, and senescence in plants (Grossmann, 1990).

Safety And Hazards

2-(Tributylstannyl)pyrimidine is classified as dangerous according to the safety data sheet . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

Future Directions

While the exact future directions for 2-(Tributylstannyl)pyrimidine are not specified in the retrieved data, its use in the synthesis of 2-aminopyridine oxazolidinones and canagliflozin suggests potential applications in the development of new pharmaceutical compounds .

properties

IUPAC Name

tributyl(pyrimidin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFOOAJSDVASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376843
Record name 2-(tributylstannyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tributylstannyl)pyrimidine

CAS RN

153435-63-3
Record name 2-(tributylstannyl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID50376843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tributylstannyl)pyrimidine
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Synthesis routes and methods I

Procedure details

Reaction of tri-n-butylstannyl lithium with 2-chloropyrimidine affords 2-(tributylstannyl)pyrimidine which can be condensed the an acid chloride such as 5 under palladium catalysis to afford these desired ketones.
Name
tri-n-butylstannyl lithium
Quantity
0 (± 1) mol
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reactant
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

(Example of the general procedure Tin-03, below) Tri-n-butylstannyl lithium was prepared at 0° C. in dry THF (20 mL) from tri-butyltin hydride (2.2 mL) and LDA (lithium diisopropylamide, 2M, 4.09 mL). The tri-n-butylstannyl lithium solution was then cooled to −78° C. and to it was added 2-bromopyrimidine (1 g). The reaction mixture was then allowed to warm up to room temperature over 8 hours. The reaction was then quenched with aqueous ammonium chloride solution. The organic layer was separated, and aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layer was dried over magnesium sulfate, filtered and the filtrate concentrated in vacuo. The residue was purified by silica gel chromatography to afford 2-(tri-n-butylstannyl)-pyrimidine (190 mg).
Name
tri-n-butylstannyl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
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2.2 mL
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reactant
Reaction Step Three
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Quantity
4.09 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3.2 ml of a hexane solution containing 1.57 mol of n-butyllithium was slowly added dropwise into a solution of 20 ml of tetrahydrofuran containing 707 μl of diisopropylamine under ice-cooling. After stirring at 0° C. for 30 minutes, 1.4 ml of tri-n-butyltin hydride was slowly added dropwise thereinto. After stirring at 0° C. for 30 minutes, the mixture cooled to −78° C. and a suspension of 30 ml of tetrahydrofuran containing 2-chloropyrimidine was slowly added drowise thereinto. After stirring at −78° C. for one hour as it was and then at 0° C. for 2 hours, water was added to the reaction solution. The mixture was extracted with ethyl acetate, and the organic phase was washed with brine and the solvent was removed. Then, the residue was subjected to silica gel column chromatography and eluted with hexane/ethyl acetate (10:1) and then with hexane/ethyl acetate (7:1), to give 654 mg of the target compound.
Quantity
1.4 mL
Type
reactant
Reaction Step One
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30 mL
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Reaction Step Five
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20 mL
Type
solvent
Reaction Step Five
Quantity
1.57 mol
Type
reactant
Reaction Step Six
Quantity
3.2 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Prepare this compound according to the procedure described by Sandosham et al, Tetrahedron (1994), 50, 275-284). Prepare fresh LDA from diisopropyl amine (25 ml, 178 mmol) and n-BuLi (2.5 M, 70 ml, 175 mmol) in THF (230 ml). Treat the LDA solution with a solution of tributyltin hydride (142 ml, 156 mmol) in THF (30 ml) dropwise at 0° C. and stir for an additional 15 min after completion of addition. Cool the reaction mixture to −78° C., add a solution of 2-chloropyrimidine (15 g, 131 mmol) in THF (100 ml) dropwise and stir the reaction mixture for 3 h at −78° C., then allow the reaction mixture to warm to 0° C. over a period of 30 min. Pour the reaction mixture on saturated aqueous NH4Cl and extract with EtOAc. Combine the organic layers, dry and concentrate. Purify the residue by column chromatography to produce the desired compound as a light yellow oil. 1H NMR (CDCl3) δ8.65 (d, 2H), 7.1 (t, 1H), 1.6 (m, 6H), 1.3 (m, 6H), 1.1 (m, 6H), 0.85 (t, 9H).
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
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Reaction Step One
Name
Quantity
230 mL
Type
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Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two
Quantity
142 mL
Type
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Reaction Step Two
Name
Quantity
30 mL
Type
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Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Tributylstannyl)pyrimidine
Reactant of Route 2
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2-(Tributylstannyl)pyrimidine
Reactant of Route 3
2-(Tributylstannyl)pyrimidine

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